N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide
Description
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-10(23)21-14-7-5-4-6-12(14)13-8-11(16(17,18)19)9-20-15(13)22(2)3/h4-9H,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWOCSKAPHSCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple aromatic compounds. For instance, a Friedländer synthesis can be employed, where an aldehyde and a ketone react in the presence of ammonia or an amine to form the pyridine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate electrophilic substitution.
Attachment of the Dimethylamino Group: This step often involves the use of dimethylamine in a nucleophilic substitution reaction.
Coupling with Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Acetylation: Finally, the acetamide group is introduced through acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the pyridine ring or other reducible functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions ortho and para to the trifluoromethyl group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to partially or fully hydrogenated products.
Scientific Research Applications
N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins or enzymes in biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the dimethylamino group may influence its pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide with structurally related acetamide derivatives, emphasizing functional group variations and their implications:
Key Observations:
Pyridine Substitutions: The target compound’s 2-dimethylamino group distinguishes it from analogs with halogens (Cl, F) or hydroxyl groups (OH) at this position. This substitution likely improves solubility and interaction with basic residues in biological targets. The 5-CF₃ group is a common feature across many analogs, contributing to metabolic stability and hydrophobic interactions.
Acetamide Modifications: Compounds with triazole-sulfanyl or oxazolidinone groups (e.g., ) exhibit broader pharmacological activities (e.g., antibacterial) compared to the target compound’s simpler acetamide structure. The absence of bulky substituents (e.g., triazoles) in the target compound may favor better pharmacokinetic properties, such as oral bioavailability.
Biological Activity
N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities including anticancer, antifungal, and insecticidal properties. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H14F3N3O
- Molecular Weight : 281.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets:
-
Inhibition of Tropomyosin Receptor Kinases (TRKs) :
- The compound binds to the active site of TRKs, inhibiting their kinase activity which is crucial for cell proliferation and differentiation.
- This inhibition leads to reduced phosphorylation of downstream signaling molecules, ultimately affecting cellular metabolism and survival.
-
Impact on Cellular Processes :
- It modulates cell signaling pathways and gene expression, resulting in apoptosis (programmed cell death) in cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).
- Results : At a concentration of 5 µg/mL, it showed lower efficacy compared to doxorubicin but still indicated promising anticancer activity .
Antifungal Activity
The compound also shows potential antifungal effects:
- In vitro tests revealed that it has significant inhibitory effects against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum.
- The inhibition rates were comparable to or better than established antifungal agents like tebuconazole .
Insecticidal Activity
Insecticidal tests have shown that the compound can effectively target agricultural pests:
- The compound was tested against Spodoptera frugiperda and Mythimna separata at a concentration of 500 µg/mL.
- Results indicated notable insecticidal activity, although specific mortality rates were not detailed in the available literature .
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Concentration | Efficacy Compared to Control |
|---|---|---|---|
| Anticancer | PC3, K562, HeLa, A549 | 5 µg/mL | Lower than Doxorubicin |
| Antifungal | B. cinerea, S. sclerotiorum | Variable | Comparable to Tebuconazole |
| Insecticidal | S. frugiperda, M. separata | 500 µg/mL | Not specified |
Case Studies
- Anticancer Efficacy :
- Fungal Resistance :
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide?
- Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridine core via condensation reactions, using trifluoromethyl-containing precursors (e.g., trifluoromethylpyridine derivatives).
- Step 2 : Introduction of dimethylamino groups via nucleophilic substitution or reductive amination under controlled pH (e.g., using dimethylamine in ethanol at 60–80°C).
- Step 3 : Acetamide coupling via acylation (e.g., acetic anhydride or acetyl chloride in dichloromethane with a base like triethylamine).
- Optimization : Microwave-assisted synthesis (e.g., 80–120°C for 1–3 hours) can enhance reaction efficiency and yield .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to verify aromatic protons (δ 6.5–8.5 ppm), acetamide carbonyl (δ ~170 ppm), and trifluoromethyl signals (δ ~120 ppm in -NMR) .
- LCMS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity (>95% via HPLC with C18 columns and acetonitrile/water gradients) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) due to the pyridine-acetamide scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Solubility and Stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) tests to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Answer :
- Substituent Variation : Modify the trifluoromethyl group (e.g., replace with cyano or chloro) to assess electronic effects on target binding .
- Scaffold Hybridization : Fuse with triazole or thiazole rings (see ) to enhance metabolic stability .
- Pharmacokinetic Profiling : Measure logP (octanol/water partition) and plasma protein binding (equilibrium dialysis) to correlate lipophilicity with bioavailability .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, BRAF). The dimethylamino group may form hydrogen bonds with catalytic lysine residues .
- MD Simulations : GROMACS for 100-ns simulations to evaluate stability of ligand-target complexes.
- QSAR Models : Train models with descriptors like polar surface area and H-bond donors to predict activity against related targets .
Q. How does the compound’s stability vary under different storage conditions?
- Answer :
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Degradation products (e.g., hydrolyzed acetamide) indicate susceptibility to moisture .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation of the pyridine ring. Use amber vials for long-term storage .
Q. What analytical challenges arise in quantifying trace impurities in bulk samples?
- Answer :
- Impurity Profiling : LC-HRMS to identify byproducts (e.g., dealkylated dimethylamino derivatives).
- Limit of Detection (LOD) : Optimize UPLC methods with sub-2µm columns to achieve LOD <0.1% for genotoxic impurities (e.g., nitrosoamines) .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), accuracy (90–110%), and precision (RSD <2%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
